molecular formula C12H13BrN2 B14151393 4-Amino-1-benzylpyridin-1-ium bromide CAS No. 108722-47-0

4-Amino-1-benzylpyridin-1-ium bromide

Cat. No.: B14151393
CAS No.: 108722-47-0
M. Wt: 265.15 g/mol
InChI Key: XZVFFHDGKOBBRJ-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C12H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzylpyridin-1-ium bromide typically involves the quaternization of 4-aminopyridine with benzyl bromide. The reaction is carried out in an anhydrous solvent such as acetonitrile at elevated temperatures. The mixture is stirred for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-benzylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

4-Amino-1-benzylpyridin-1-ium bromide has several scientific research applications:

Comparison with Similar Compounds

  • 1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide
  • 1-Benzyl-4-(oxoquinazolin-3-yl)methyl)pyridin-1-ium bromide

Comparison: 4-Amino-1-benzylpyridin-1-ium bromide is unique due to its amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in catalytic and biological applications compared to its analogs .

Properties

CAS No.

108722-47-0

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

1-benzylpyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C12H12N2.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-9,13H,10H2;1H

InChI Key

XZVFFHDGKOBBRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)N.[Br-]

Origin of Product

United States

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